Cas no 2229648-74-0 (methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate)

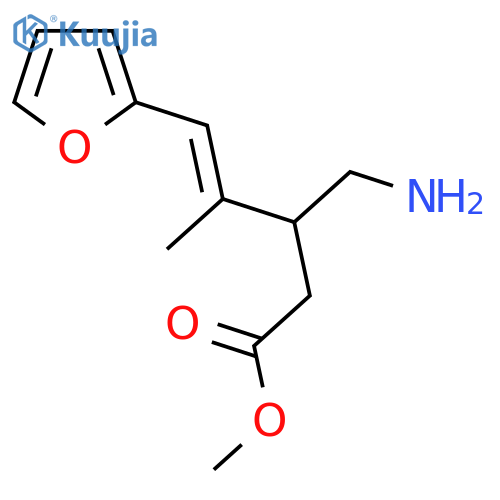

2229648-74-0 structure

商品名:methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate

- 2229648-74-0

- EN300-1801524

-

- インチ: 1S/C12H17NO3/c1-9(6-11-4-3-5-16-11)10(8-13)7-12(14)15-2/h3-6,10H,7-8,13H2,1-2H3/b9-6+

- InChIKey: GPCPUJISVYVLQU-RMKNXTFCSA-N

- ほほえんだ: O(C)C(CC(CN)/C(=C/C1=CC=CO1)/C)=O

計算された属性

- せいみつぶんしりょう: 223.12084340g/mol

- どういたいしつりょう: 223.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 65.5Ų

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1801524-5.0g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 5g |

$3147.0 | 2023-06-03 | ||

| Enamine | EN300-1801524-10.0g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 10g |

$4667.0 | 2023-06-03 | ||

| Enamine | EN300-1801524-5g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 5g |

$3147.0 | 2023-09-19 | ||

| Enamine | EN300-1801524-1g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 1g |

$1086.0 | 2023-09-19 | ||

| Enamine | EN300-1801524-10g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 10g |

$4667.0 | 2023-09-19 | ||

| Enamine | EN300-1801524-0.25g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 0.25g |

$999.0 | 2023-09-19 | ||

| Enamine | EN300-1801524-0.05g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 0.05g |

$912.0 | 2023-09-19 | ||

| Enamine | EN300-1801524-0.1g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 0.1g |

$956.0 | 2023-09-19 | ||

| Enamine | EN300-1801524-2.5g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 2.5g |

$2127.0 | 2023-09-19 | ||

| Enamine | EN300-1801524-0.5g |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate |

2229648-74-0 | 0.5g |

$1043.0 | 2023-09-19 |

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate 関連文献

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

5. Book reviews

2229648-74-0 (methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量